Pyrocatechol monoglucoside
Description
Contextual Relevance of Hydroxyphenyl Glycosides in Chemical Biology
Hydroxyphenyl glycosides represent a significant and diverse class of naturally occurring compounds that are subjects of extensive research in chemical biology. These molecules consist of a hydroxyl-substituted phenyl group (an aglycone) linked to a sugar moiety, most commonly glucose, via a glycosidic bond. Their widespread presence in the plant kingdom, from medicinal herbs to common fruits and vegetables, underscores their ecological importance and their potential as bioactive agents. nih.govnih.govfoodb.ca
In the realm of chemical biology, hydroxyphenyl glycosides are of particular interest for several key reasons:
Biosynthesis and Metabolism: The enzymatic pathways responsible for the synthesis and breakdown of these glycosides are a major focus of study. Research into the enzymes involved, such as glycosyltransferases and β-glucosidases, provides fundamental insights into plant biochemistry and metabolic processes. nih.govnih.gov Understanding these pathways can pave the way for the biotechnological production of valuable compounds. researchgate.net
Biological Activities: Many hydroxyphenyl glycosides exhibit a wide range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov This has led to investigations into their potential applications in medicine and as functional food ingredients. For instance, compounds like arbutin (B1665170) (p-hydroxyphenyl β-D-glucopyranoside) are well-known for their ability to inhibit tyrosinase, an enzyme involved in melanin (B1238610) production. wikipedia.orgnih.gov
Plant-Environment Interactions: These compounds often play crucial roles in plant defense mechanisms against herbivores and pathogens. nih.gov They can also be involved in allelopathy, where one plant inhibits the growth of another through the release of chemical compounds.
Structural Diversity: The variation in the hydroxyphenyl aglycone and the attached sugar units leads to a vast array of structurally distinct molecules. foodb.ca This diversity presents a rich field for the discovery of novel compounds with unique properties.
Scope and Significance of Research on o-Hydroxyphenyl β-D-Glucoside
Within the broad class of hydroxyphenyl glycosides, o-hydroxyphenyl β-D-glucoside, also known as salicyl alcohol β-D-glucoside or salicin (B1681394), holds a historically and scientifically significant position. Its research scope encompasses several key areas:
Natural Product Chemistry: A primary area of research has been its isolation and characterization from various plant sources, particularly from the bark of willow (Salix) species.
Enzymatic Studies: The hydrolysis of o-hydroxyphenyl β-D-glucoside by β-glucosidases is a classic model reaction studied in enzymology. nih.gov These studies help to elucidate enzyme kinetics, substrate specificity, and reaction mechanisms. The enzymatic synthesis of this and related glycosides is also an active area of research, aiming for more efficient and environmentally friendly production methods. researchgate.net
Chemical Synthesis: The development of efficient and stereoselective methods for the chemical synthesis of o-hydroxyphenyl β-D-glucoside and its analogs remains a challenge and an area of interest for synthetic organic chemists.
Biological and Pharmacological Investigations: Historically, salicin was the precursor to the development of aspirin. Modern research continues to explore its biological properties and those of its derivatives.
The significance of research on o-hydroxyphenyl β-D-glucoside lies in its foundational role in the study of glycosides. It serves as a benchmark compound for understanding the chemical and biological behavior of this important class of molecules. Furthermore, ongoing research into its properties and those of related compounds continues to reveal new potential applications in various scientific and industrial fields.
Compound Information
| Compound Name | Synonyms | Molecular Formula | Molar Mass ( g/mol ) |
| o-Hydroxyphenyl β-D-glucoside | Salicin, Salicyl alcohol β-D-glucoside | C13H18O7 | 286.28 |
| p-Hydroxyphenyl β-D-glucopyranoside | Arbutin, Hydroquinone (B1673460) β-D-glucopyranoside | C12H16O7 | 272.25 |
| Phloretin | C15H14O5 | 274.27 | |
| Phlorizin | C21H24O10 | 436.41 | |
| Apigenin | 4′,5,7-trihydroxyflavone | C15H10O5 | 270.24 |
| Verbascoside | Acteoside | C29H36O15 | 624.59 |
| Daidzein (B1669772) | C15H10O4 | 254.24 | |
| Genistein | C15H10O5 | 270.24 | |
| 4-Nitrophenyl β-D-glucoside | PNPG | C12H15NO8 | 301.25 |
| 3-(4-Hydroxyphenyl)-3-oxopropyl β-D-glucopyranoside | C15H20O8 | 328.31 |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(hydroxymethyl)-6-(2-hydroxyphenoxy)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O7/c13-5-8-9(15)10(16)11(17)12(19-8)18-7-4-2-1-3-6(7)14/h1-4,8-17H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMZWIAATAZXMRV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Origin and Occurrence
Identification in Natural Systems (e.g., Plants, Microorganisms)
o-Hydroxyphenyl beta-D-glucoside, also known as arbutin (B1665170) when the hydroxyl group is in the para position (p-hydroxyphenyl β-D-glucoside), is a naturally occurring compound. wikipedia.org Its ortho-isomer, while less common, is also found in the plant kingdom. Phenolic glucosides, in general, are widely distributed in plants. For instance, orcinol-β-D-glucoside is a major phenolic compound in the rhizome of Curculigo orchioides. rbmb.net Similarly, hydroxytyrosol (B1673988) 4-beta-D-glucoside is an important phenolic compound found in olive fruits and their derived products. nih.gov
While the primary focus is often on the para-isomer, arbutin, which is notably found in plants of the Ericaceae and Saxifragaceae families like the bearberry plant (Arctostaphylos uva-ursi), pear (Pyrus spp.), and certain species of wheat, the occurrence of the ortho-isomer is also of interest to researchers. wikipedia.org The presence of such glucosides is not limited to plants; microorganisms also play a role in their metabolism. For example, gut microbiota can hydrolyze O-glycosides, releasing the aglycone from compounds like quercetin (B1663063) and kaempferol (B1673270) glycosides. nih.gov The soil bacterium Bacillus cereus can transform resveratrol (B1683913) into its 3-O-beta-D-glucoside, piceid. wikipedia.org
Biosynthetic Pathways and Precursor Incorporation
The biosynthesis of o-Hydroxyphenyl beta-D-glucoside involves a series of enzymatic reactions that attach a glucose molecule to a phenolic precursor.
The formation of the glycosidic bond is a crucial step catalyzed by glycosyltransferases. These enzymes facilitate the transfer of a glucose moiety from an activated sugar donor, typically UDP-glucose (UDPG), to the hydroxyl group of a phenolic acceptor. This process, known as O-glycosylation, is a common mechanism in the biosynthesis of many natural product glycosides. nih.gov
Enzymatic approaches are considered an effective and environmentally friendly alternative to chemical synthesis for producing anomerically pure glycosides in a single step. researchgate.net For example, UDP glucosyltransferases from bacteria like Bacillus licheniformis have been used to produce various glycosides of resveratrol. nih.gov In plants, the final step in the biosynthesis of the cyanogenic glucoside dhurrin (B190987) involves the glucosylation of p-hydroxymandelonitrile by a soluble UDPG-glucosyltransferase. researchgate.net
The phenolic aglycone of o-Hydroxyphenyl beta-D-glucoside originates from aromatic precursor molecules. In plants, the biosynthesis of many phenolic compounds, including the precursors to phenolic glucosides, often starts from amino acids like phenylalanine. For instance, resveratrol is synthesized from malonyl CoA and 4-coumaroyl CoA, with the latter being derived from phenylalanine. wikipedia.org
The biosynthesis of cyanogenic glucosides like linamarin (B1675462) and lotaustralin (B1675156) in cassava involves the conversion of amino acid precursors through a series of enzymatic steps, including hydroxylation and subsequent glucosylation. nih.gov Similarly, the tyrosine-derived cyanogenic glucoside dhurrin is synthesized from tyrosine via intermediates such as N-hydroxytyrosine and p-hydroxyphenylacetaldehyde oxime. researchgate.net
Plant cell suspension cultures provide a valuable system for studying and producing phenolic glucosides. These cultures can be used to investigate biosynthetic pathways and to produce specific glycosides in high yields. For example, cell suspension cultures of Rauwolfia serpentina have been used to produce arbutin (p-hydroxyphenyl-β-D-glucoside) from hydroquinone (B1673460). researchgate.net These systems allow for the monitoring of metabolic processes, such as the conversion of hydroquinone to arbutin, and the potential formation of other glycosides like p-hydroxyphenyl-O-β-D-primeveroside. researchgate.net
Enzymatic transformations in cell cultures can also involve deglycosylation. For instance, the deglycosylation of resveratrol 3-O-β-d-glucoside has been observed, where the glucoside is converted back to resveratrol and UDP-glucose in a reverse reaction. nih.gov Furthermore, the biological degradation of natural product glycosides can occur through β-elimination, a process catalyzed by enzymes like O-glycoside β-eliminase (OGE). nih.gov
Enzymatic and Microbial Biotransformation and Catabolism
Hydrolysis of the Glycosidic Linkage
The initial and rate-limiting step in the metabolism of o-hydroxyphenyl beta-D-glucoside is the hydrolysis of its β-glycosidic bond, which links the glucose molecule to the o-hydroxyphenyl aglycone. This reaction is catalyzed by a class of enzymes known as β-glucosidases.
Characterization of β-Glucosidases Involved in Deglycosylation
β-Glucosidases (EC 3.2.1.21) are ubiquitous enzymes found in a wide range of organisms, including bacteria, fungi, plants, and animals. nih.gov These enzymes play crucial roles in various biological processes, such as the breakdown of cellulose (B213188) in microbes and the activation of defense compounds in plants. nih.gov In the context of o-hydroxyphenyl beta-D-glucoside metabolism, β-glucosidases are responsible for its deglycosylation, releasing the aglycone and a glucose molecule.
The catalytic mechanism of β-glucosidases typically involves a two-step process. mdpi.com First, a general acid residue in the enzyme's active site protonates the glycosidic oxygen, leading to the cleavage of the bond and the formation of a covalent glycosyl-enzyme intermediate. mdpi.com Subsequently, a general base residue activates a water molecule, which then attacks the anomeric carbon of the intermediate, releasing β-D-glucose and regenerating the active enzyme. mdpi.com
The efficiency of this hydrolysis can be influenced by the structure of the substrate. Studies on related glucosides have shown that modifications to the glucose moiety, such as the removal of hydroxyl groups, can significantly impact the rate of hydrolysis by β-glucosidases. nih.gov For instance, the removal of the hydroxyl group at the C-2 position of a β-glucopyranoside dramatically reduces the hydrolysis rate. nih.gov
Several β-glucosidases with varying substrate specificities have been characterized. For example, a novel human acid β-glucosidase, distinct from glucocerebrosidase, has been identified that shows activity towards synthetic fluorogenic glucosides. nih.gov Fungal β-glucosidases, such as the one produced by Flammulina velutipes, have also been studied for their potential in various biotechnological applications. nih.gov This particular enzyme exhibits optimal activity at 50°C and a pH range of 5.0 to 6.0. nih.gov
The table below summarizes the characteristics of some relevant β-glucosidases.
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Human acid β-glucosidase | 4.5-5.0 | Not specified | Soluble lysosomal enzyme, not inhibited by conduritol B-epoxide. nih.gov |
| Flammulina velutipes | 5.0-6.0 | 50 | Activity enhanced by MgCl2, urea, and ethanol; inhibited by FeCl2, CuSO4, and Cd(NO3)2. nih.gov |
| Aspergillus wentii A3 | Not specified | Not specified | Hydrolysis rate is significantly affected by modifications of the hydroxyl groups on the glucose moiety. nih.gov |
| Compost Metagenome (Td2F2) | Not specified | Not specified | Belongs to glycoside hydrolase family 1; exhibits high glucose tolerance and transglycosylation activity. nih.gov |
β-Elimination Pathways by Specific Glycoside Eliminases (e.g., OGE)
While hydrolysis is the most common mechanism for cleaving glycosidic bonds, an alternative pathway involving β-elimination has been identified for certain modified glycosides. nih.gov This reaction is catalyzed by specific glycoside eliminases. Recently, an O-glycoside β-eliminase (OGE) was discovered in Agrobacterium tumefaciens. nih.gov This enzyme acts on C3-oxidized O-β-D-glucosides, converting them into the aglycone and a 2-hydroxy-3-keto-glycal elimination product. nih.gov Although structurally similar to a C-glycoside deglycosylating enzyme (CGE) from a human intestinal bacterium, OGE is specific for O-glycosides. nih.gov The mechanism of C-glycoside cleavage by CGE relies on the precise positioning of the aglycone for protonic assistance by the enzyme. nih.gov This suggests a convergent evolution of the active site for the β-elimination of 3-keto O-β-D-glucosides. nih.gov
Microbial Metabolism in Host-Associated Microbiota Models
The gut microbiota plays a pivotal role in the metabolism of many dietary compounds, including phenolic glucosides. nih.gov Ingested o-hydroxyphenyl beta-D-glucoside that escapes hydrolysis in the upper gastrointestinal tract becomes a substrate for the vast enzymatic machinery of the colonic microbiota.
Deconjugation and Aglycone Release by Gut Microbiota Enzymes
The deconjugation, or deglycosylation, of phenolic glycosides is a critical step for their absorption and subsequent metabolism. tandfonline.com The gut microbiota possesses a wide array of β-glucosidases that can efficiently hydrolyze the glycosidic bond of compounds like o-hydroxyphenyl beta-D-glucoside, releasing the o-hydroxyphenyl aglycone. nih.gov Several gut microbial genera, including Bifidobacteriaceae, Lactobacillaceae, and Lachnospiraceae, are known to be involved in the hydrolysis of flavonoid O-glycosides. tandfonline.com The release of the aglycone is essential, as the glycoside form is often too large and polar to be readily absorbed by the intestinal epithelium. tandfonline.com
Subsequent Microbial Transformations of Phenolic Moieties (e.g., dehydroxylation, ring cleavage)
Following the release of the o-hydroxyphenyl aglycone, the gut microbiota can further transform the phenolic moiety through a series of reactions. These transformations can include dehydroxylation, decarboxylation, and cleavage of the aromatic ring. nih.gov These metabolic conversions are not random but follow specific enzymatic pathways. nih.gov For example, the biotransformation of other polyphenols like daidzein (B1669772) into equol (B1671563) by gut bacteria involves a sequence of enzymatic steps. nih.gov While the specific microbial metabolites of o-hydroxyphenyl beta-D-glucoside are not detailed in the provided context, the general pathways of polyphenol metabolism by gut microbiota suggest that the resulting o-hydroxyphenol could undergo further modifications, potentially altering its biological activity.
Xenobiotic Metabolism of Related Glucosides in Non-Clinical Models
The metabolism of foreign compounds, or xenobiotics, often involves a series of enzymatic reactions designed to detoxify and eliminate them from the body. wikipedia.org These pathways are typically divided into Phase I (modification) and Phase II (conjugation) reactions. wikipedia.org Hydrolysis of glycosidic bonds is considered a Phase I reaction. youtube.com
In non-clinical models, the liver is a primary site for xenobiotic metabolism. youtube.com Studies have shown that liver homogenates can catalyze the formation of α-glucoside conjugates of certain xenobiotics, a process that can be inhibited by the α-glucosidase inhibitor acarbose. nih.gov This indicates the presence of glucosyltransferase activity by glucosidases in the liver. nih.gov While this particular study focused on α-glucosides, it highlights the liver's capacity to metabolize glycosidic compounds. Xenobiotic receptors, such as the aryl hydrocarbon receptor (AhR), pregnane (B1235032) X receptor (PXR), and constitutive androstane (B1237026) receptor (CAR), play a crucial role in regulating the expression of enzymes involved in xenobiotic metabolism. nih.gov These receptors can be activated by a wide range of compounds and influence the detoxification pathways. nih.gov
Glucuronidation and Sulfation Conjugation
Following the initial hydrolysis of the glycosidic bond, the resulting aglycone, o-hydroxyphenol, and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation, in the liver and other tissues. wikipedia.org These reactions increase the water solubility of the compounds, facilitating their excretion from the body. ontosight.aihmdb.ca
Glucuronidation is a major metabolic pathway for phenolic compounds. ontosight.ai This reaction is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs), which transfer glucuronic acid from the cofactor uridine (B1682114) 5'-diphospho-glucuronic acid (UDPGA) to the substrate. ontosight.ainih.gov In the case of o-hydroxyphenol, glucuronidation can occur at one or both of the hydroxyl groups, forming mono- or di-glucuronides.
While direct studies on o-hydroxyphenyl-β-D-glucoside are limited, extensive research on the structurally related compound salicylic (B10762653) acid (2-hydroxybenzoic acid) provides significant insights into the glucuronidation process. Salicylic acid, the active metabolite of aspirin, undergoes extensive glucuronidation to form both phenolic and acyl glucuronides. nih.gov A variety of UGT isoforms have been shown to catalyze the glucuronidation of salicylic acid, indicating that multiple enzymes are likely involved in the metabolism of similar phenolic compounds. nih.gov UGT2B7 has been identified as a likely catalyst for salicylic acid acyl glucuronidation, while several UGTs are implicated in its phenolic glucuronidation. nih.gov
The table below summarizes the findings on the glucuronidation of salicylic acid by various human UGT isoforms, which can serve as a predictive model for the potential glucuronidation of o-hydroxyphenol.
| UGT Isoform | Catalyzes Salicylic Acid Glucuronidation | Ratio of Phenolic to Acyl Glucuronide Formation |
| UGT1A1 | Yes | 6.1 |
| UGT1A3 | Yes | Not specified |
| UGT1A4 | No | - |
| UGT1A6 | Yes | 0.5 |
| UGT1A7 | Yes | Not specified |
| UGT1A8 | Yes | Not specified |
| UGT1A9 | Yes | Not specified |
| UGT1A10 | Yes | Not specified |
| UGT2B4 | Yes | Not specified |
| UGT2B7 | Yes | Not specified |
| UGT2B15 | No | - |
| UGT2B17 | No | - |
Data derived from studies on salicylic acid glucuronidation. nih.gov
Phase I Oxidative and Reductive Modifications
Prior to or following the initial deglycosylation, the aglycone of o-hydroxyphenyl-β-D-glucoside can be subjected to Phase I metabolic reactions, which introduce or expose functional groups, typically increasing the polarity of the molecule. drughunter.com These reactions primarily include oxidation, reduction, and hydrolysis.
The hydrolysis of the β-glucosidic bond is a critical Phase I reaction catalyzed by β-glucosidases. nih.govnih.gov This enzymatic cleavage is essential for the subsequent metabolism of the aglycone. researchgate.netnih.gov
Oxidative modifications are common in the metabolism of phenolic compounds. The cytochrome P450 enzyme system, located in the mitochondria and endoplasmic reticulum of liver cells and other tissues, is a major catalyst of these reactions. nih.gov For o-hydroxyphenol, oxidation can lead to the formation of various hydroxylated or quinone-type metabolites. For example, the metabolism of salicylic acid can involve hydroxylation to form 2,3,5-trihydroxybenzoic acid and 2,5-dihydroxybenzoic acid. nih.gov
Microorganisms are also capable of carrying out oxidative transformations. For instance, the soil bacterium Bacillus cereus has been shown to hydroxylate the diterpene sclareol, producing several hydroxylated metabolites and their corresponding glucosides. nih.gov This highlights the potential for microbial systems to be involved in the oxidative metabolism of o-hydroxyphenyl-β-D-glucoside and its aglycone.
Reductive modifications are another possibility in Phase I metabolism, although they are generally less common for phenolic compounds than oxidation. These reactions can be catalyzed by various reductases. drughunter.com
The table below provides examples of microorganisms and their capacity to biotransform related phenolic and glycosidic compounds, illustrating the types of reactions that could be involved in the catabolism of o-hydroxyphenyl-β-D-glucoside.
| Microorganism/System | Substrate | Type of Biotransformation | Reference |
| Gut Microbiota | Phenolic Glycosides | Deglycosylation | researchgate.net |
| Varthemia persica cell cultures | Salicylaldehyde | Glucosylation | |
| Salix and Populus leaf tissue | Simple Phenolic Molecules | Interconversion | nih.gov |
| Bacillus cereus | Sclareol (diterpene) | Hydroxylation, Glucoside conjugation | nih.gov |
| Intestinal Bacteria | Arbutin (B1665170) (p-hydroxyphenyl-β-D-glucoside) | Hydrolysis to hydroquinone (B1673460) | wikipedia.org |
Synthetic Methodologies and Analogues
Chemoenzymatic Synthesis of o-Hydroxyphenyl β-D-Glucoside
Chemoenzymatic synthesis represents a powerful strategy that combines the strengths of both chemical and enzymatic processes to construct complex molecules like aryl glucosides. nih.gov This approach typically involves the chemical synthesis of a protected and activated glycosyl donor and an aglycone acceptor, followed by an enzymatic step to form the critical glycosidic bond. The primary advantage of using enzymes, such as glycosidases or engineered variants called glycosynthases, is their exceptional regio- and stereoselectivity, which often circumvents the need for extensive protecting group manipulations common in purely chemical methods. nih.gov
Glycosidases, enzymes that naturally hydrolyze glycosidic bonds, can be repurposed to catalyze their formation through a process called transglycosylation. By carefully controlling reaction conditions, such as using an excess of the acceptor alcohol and minimizing water content, the enzymatic equilibrium can be shifted from hydrolysis towards synthesis. For instance, β-glucosidases are used for the direct β-glycosidation of functionalized alcohols in the presence of D-glucose. researchgate.net
A key chemoenzymatic strategy involves the use of a glycosynthase, a mutant version of a retaining glycosidase where the catalytic nucleophile has been replaced. This modification prevents the enzyme from hydrolyzing the newly formed glycoside, leading to significantly higher product yields. The process involves an activated glycosyl donor, often a glycosyl fluoride (B91410) with the opposite anomeric configuration to the desired product, which the glycosynthase uses to directly glycosylate the acceptor molecule. nih.gov
Chemical Glycosylation Approaches for Aryl β-D-Glucosides
Purely chemical methods remain a cornerstone for the synthesis of aryl β-D-glucosides. These approaches offer versatility but present significant challenges, particularly in controlling the stereochemistry at the anomeric center to selectively obtain the β-isomer.
Achieving high stereoselectivity is the central challenge in chemical glycosylation. The formation of a 1,2-trans glycosidic linkage, which corresponds to the β-anomer in the glucoside series, is typically achieved by installing a "participating group" at the C-2 position of the glycosyl donor. rsc.org This group, commonly an acyl group like acetyl or benzoyl, forms a cyclic oxonium ion intermediate during the reaction. This intermediate shields the α-face of the anomeric carbon, forcing the incoming acceptor (the phenol) to attack from the β-face, resulting in the desired 1,2-trans product. rsc.org
However, the outcome of the reaction is highly dependent on a range of factors including the specific nature of the donor and its protecting groups, the promoter, solvent, and temperature. rsc.org In some systems, additives can be used to direct the stereochemical outcome. For example, in the glycosylation of phenol (B47542) acceptors with specific 2,3-oxazolidinone protected glucosamine (B1671600) donors, the addition of boron trifluoride diethyl etherate (BF₃·Et₂O) can promote the formation of the α-glycoside, whereas a bulky base like 2,4,6-tri-tert-butylpyrimidine (B1306805) (TTBP) can act as a β-directing additive. nih.gov
The choice of promoter or activator is critical for initiating the glycosylation reaction and influencing its efficiency and stereoselectivity. A variety of reagents have been investigated for the synthesis of aryl β-D-glucosides.
Boron trifluoride diethyl etherate (BF₃·Et₂O) has emerged as a particularly effective catalyst for phenol O-glycosylation. When used with glycosyl trichloroacetimidate (B1259523) donors that have a participating group at C-2, BF₃·Et₂O promotes the formation of 1,2-trans-O-glycosides in excellent yields, successfully suppressing the formation of unwanted anomers and side-products. nih.gov The combination of BF₃·Et₂O with tetrahydrofuran (B95107) (THF) as the solvent has been shown to be a synergistic system that provides complete β-selectivity and high yields, even at low temperatures like -50 °C. rsc.orgrsc.org This system is robust and compatible with various functional groups on the glycosyl donor. rsc.orgrsc.org Furthermore, catalytic amounts of BF₃·Et₂O can effectively activate even disarmed (less reactive) glycosyl fluoride donors for glycosylation. acs.org
Zinc-based promoters , such as a ZnO-ZnCl₂ combination, have also been studied for stereoselective 1,2-trans-O-glycosylation reactions. researchgate.net These promoters offer a milder alternative for activating glycosyl donors. While specific data on ZnO-I₂ is less common in recent literature for this exact purpose, the use of zinc halide systems points to a broader class of Lewis acid promoters for this transformation.
Other promoter systems, such as the combination of tin(II) chloride (SnCl₂) and silver perchlorate (B79767) (AgClO₄) , are highly effective for activating 2-iodo-glycosyl fluoride donors. This system has been used in the total synthesis of complex natural products to achieve excellent β-selectivity (β:α > 98:2) and good yields (68%). rsc.org
Table 1: Comparison of Selected Promoters for Aryl β-Glycosylation
| Promoter/System | Glycosyl Donor Type | Acceptor Type | Key Outcome | Yield | β:α Ratio | Reference(s) |
|---|---|---|---|---|---|---|
| BF₃·Et₂O | Glycosyl trichloroacetimidate | Phenols | Effective for 1,2-trans glycosides | Excellent | High β-selectivity | nih.gov |
| BF₃·Et₂O in THF | Glycosyl imidate | Alcohol | Complete β-selectivity | 91% | >99:1 | rsc.orgrsc.org |
| SnCl₂ / AgClO₄ | 2-Iodo-glycosyl fluoride | Complex macrolide | Excellent stereoselectivity | 68% | >98:2 | rsc.org |
| Ca(OH)₂ | Glycosyl fluoride | Phenols, Tyrosine | Rapid, aqueous reaction | Good | Anomer depends on donor | nih.govnih.gov |
Biocatalytic Production Using Engineered Microbial Systems
The use of engineered microorganisms offers a green and highly efficient alternative for producing glucosides. This field leverages the catalytic machinery of cells, either through purified enzymes or whole-cell systems, to perform complex chemical transformations.
Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate to an acceptor molecule. mdpi.com Specifically, UDP-glycosyltransferases (UGTs) are widely used in nature and biotechnology for the glycosylation of small molecules, including phenols. nih.gov The typical reaction involves the transfer of a glucose unit from the activated sugar donor, UDP-glucose (uridine diphosphate (B83284) glucose), to the hydroxyl group of the phenolic acceptor, releasing UDP. mdpi.comenzyme-database.org
A key advantage of UGTs is their high regioselectivity. Different UGTs can recognize and glycosylate specific hydroxyl groups on a multi-hydroxylated substrate. For example, in a study diversifying phenolic glucosides, two UGTs showed complementary regioselectivity: UGT85A1 from Arabidopsis thaliana preferentially glucosylated an alcoholic hydroxyl group, while RrUGT3 from Rhodiola rosea predominantly targeted the phenolic hydroxyl group, achieving a 99.1% conversion rate. nih.gov This inherent specificity makes UGTs powerful tools for producing a single, desired isomer of a glucosylated phenol without the need for chemical protecting groups. nih.gov
Table 2: Regioselectivity of Selected UDP-Glucosyltransferases (UGTs) on Phenolic Substrates
| Enzyme | Source Organism | Preferred Hydroxyl Group | Conversion Rate | Reference(s) |
|---|---|---|---|---|
| RrUGT3 | Rhodiola rosea | Phenolic | 99.1% | nih.gov |
| UGT85A1 | Arabidopsis thaliana | Alcoholic | 98.9% | nih.gov |
| RrUGT17 | Rhodiola rosea | Phenolic | 84.6% | nih.gov |
Whole-Cell Biocatalysis for Glucoside Production (e.g., recombinant E. coli)
Whole-cell biocatalysis utilizes entire microbial cells, such as recombinant Escherichia coli, as self-contained factories for chemical production. This approach is advantageous as it eliminates the need for costly enzyme purification and provides the necessary cofactors (like UDP-glucose) endogenously through the cell's own metabolism. nih.gov
Researchers have successfully engineered E. coli strains for the production of various small-molecule glycosides. nih.gov This strategy, termed "in vivo glycorandomization," involves introducing a set of genes into the host cell that encode the necessary enzymatic pathway. This typically includes a promiscuous glycosyltransferase capable of accepting the target aglycone (the hydroxyphenyl group), along with enzymes for generating the required UDP-glucose donor. nih.gov By simply adding the aglycone precursor to the fermentation medium, the engineered E. coli can take it up and convert it into the desired glucoside product. This method holds significant potential for the scalable and cost-effective production of aryl glucosides. nih.gov
Analytical Chemistry in O Hydroxyphenyl β D Glucoside Research
Chromatographic Separation Techniques
Chromatography is fundamental to the analysis of o-Hydroxyphenyl β-D-glucoside, enabling its separation from other related compounds and matrix components. High-performance and ultra-performance liquid chromatography are the most utilized methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of phenolic glucosides like o-Hydroxyphenyl β-D-glucoside from various samples, including plant extracts and biological fluids. The method typically employs a reversed-phase (RP) column, where the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar solvent mixture.
Separation is achieved by carefully controlling the composition of the mobile phase, often using a gradient elution. This involves changing the ratio of two solvents, commonly water (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol (B129727). The gradient allows for the efficient elution of compounds with varying polarities. Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the compound at a specific wavelength. science.govscience.gov
| Parameter | Common Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Separates compounds based on hydrophobicity. |
| Mobile Phase | Gradient of Water (with 0.1% Formic Acid) and Acetonitrile/Methanol | Enables separation of a wide range of polar and nonpolar compounds. |
| Flow Rate | 0.5 - 1.0 mL/min | Controls the speed of the separation process. |
| Detector | UV-Vis or Diode-Array Detector (DAD) | Quantifies the compound by measuring UV absorbance. |
| Column Temperature | 25 - 40 °C | Ensures reproducible retention times. |
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) represents an evolution of HPLC, utilizing columns with smaller particle sizes (typically less than 2 µm). This enhancement leads to significantly higher resolution, improved sensitivity, and much faster analysis times compared to traditional HPLC. UPLC systems operate at higher pressures to push the mobile phase through the more densely packed columns.
The principles of separation in UPLC are the same as in HPLC, primarily using reversed-phase chromatography. UPLC is particularly advantageous when analyzing complex mixtures containing numerous metabolites, as it can resolve compounds that might co-elute in an HPLC system. nih.govnih.gov When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both the quantification and identification of o-Hydroxyphenyl β-D-glucoside in intricate biological samples. nih.gov
Spectrometric Detection and Identification Methods
While chromatography separates compounds, spectrometry is required to identify them and elucidate their exact chemical structures. Mass spectrometry and nuclear magnetic resonance are the definitive methods for this purpose.
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS), especially when coupled with a liquid chromatography system (LC-MS/MS), is a highly sensitive and specific technique for confirming the identity of o-Hydroxyphenyl β-D-glucoside. In this method, the compound is first ionized, typically using electrospray ionization (ESI), to form a parent ion (or precursor ion). For o-Hydroxyphenyl β-D-glucoside, this is often the deprotonated molecule [M-H]⁻ in negative ion mode.
This parent ion is then selected and fragmented by collision-induced dissociation (CID), breaking it into smaller product ions. The fragmentation pattern is characteristic of the molecule's structure. For O-glucosides, the most common fragmentation is the cleavage of the glycosidic bond, resulting in a neutral loss of the anhydroglucose (B10753087) moiety (162.05 Da). The detection of this specific loss is strong evidence for the presence of a glucoside. The remaining fragment corresponds to the deprotonated aglycone, which for o-Hydroxyphenyl β-D-glucoside would be o-hydroxyphenoxide. This fragmentation provides definitive structural confirmation. researchgate.net
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M-H]⁻ | C₁₂H₁₅O₇⁻ | 271.08 | Parent Ion (Precursor) |
| [M-H-162]⁻ | C₆H₅O₂⁻ | 109.03 | Product Ion (Aglycone fragment after neutral loss of anhydroglucose) |
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical tool, but it is generally not suitable for the direct analysis of intact glycosides like o-Hydroxyphenyl β-D-glucoside. This is because glycosides are non-volatile and thermally labile; they would decompose at the high temperatures required for GC analysis rather than vaporizing. researchgate.net
Therefore, GC-MS is used indirectly. The analysis typically involves a two-step process:
Hydrolysis: The glycosidic bond is first cleaved, either through acid hydrolysis or enzymatic hydrolysis, to separate the sugar (glucose) from the aglycone (o-hydroxyphenol). nih.govresearchgate.net
Analysis of Aglycone: The resulting aglycone is more volatile and can be analyzed by GC-MS. researchgate.netnih.gov
In some cases, a derivatization step (e.g., silylation) is performed after hydrolysis to increase the volatility and improve the chromatographic properties of the aglycone before it is injected into the GC-MS system. mdpi.com This indirect approach allows for the identification and quantification of the aglycone portion of the molecule. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structure Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous, complete structure elucidation of a molecule like o-Hydroxyphenyl β-D-glucoside in solution, without the need for fragmentation. nih.govbbhegdecollege.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece the structure together atom by atom.
1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the number and environment of protons, while the ¹³C NMR spectrum does the same for carbon atoms. Key signals include the aromatic protons of the phenyl ring, the protons of the glucose unit, and the distinct anomeric proton (H-1') of the glucose, whose coupling constant can confirm the β-configuration of the glycosidic linkage. nih.gov
2D NMR (COSY, HSQC, HMBC): These experiments reveal connectivity between atoms.
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the tracing of the proton networks within the glucose and phenyl rings.
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton to the carbon atom it is directly attached to.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for connecting the different parts of the molecule. It shows correlations between protons and carbons that are two or three bonds away. The definitive connection is the HMBC correlation observed between the anomeric proton of the glucose (H-1') and the phenolic carbon of the phenyl ring (C-1), which unambiguously confirms the location of the glycosidic bond. nih.gov
Together, these NMR experiments provide a complete and definitive picture of the molecule's constitution, configuration, and conformation. nih.govcapes.gov.br
| Moiety | Atom | Experiment | Predicted Chemical Shift (ppm) |
|---|---|---|---|
| Aglycone | Aromatic Protons | ¹H NMR | ~6.8 - 7.2 |
| Aromatic Carbons | ¹³C NMR | ~115 - 155 | |
| Glucose | Anomeric Proton (H-1') | ¹H NMR | ~4.8 - 5.1 |
| Anomeric Carbon (C-1') | ¹³C NMR | ~101 - 104 | |
| Linkage | H-1' to C-1 | HMBC | Correlation expected |
Quantitative Analysis in Biological and Synthetic Matrices (non-clinical focus)
The accurate quantification of o-hydroxyphenyl-β-D-glucoside, commonly known as salicin (B1681394), in various non-clinical matrices such as plant tissues and synthetic reaction mixtures, is crucial for phytochemical studies, quality control of herbal products, and chemical synthesis monitoring. High-performance liquid chromatography (HPLC) is a frequently employed technique for this purpose, often coupled with ultraviolet (UV) or mass spectrometry (MS) detection. researchgate.netnih.govrevistadechimie.ro
Validation of Analytical Methods for Complex Samples
The validation of analytical methods is essential to ensure that the data generated are reliable, reproducible, and accurate for the intended application. researchgate.netscispace.com For the quantification of o-hydroxyphenyl-β-D-glucoside in complex matrices like plant extracts, method validation typically involves assessing several key parameters as outlined by international guidelines. researchgate.netgavinpublishers.com
A common approach involves developing a reversed-phase HPLC method. For instance, a study on the determination of salicin in the bark of various Salix species utilized an HPLC method with UV detection at 270 nm. researchgate.net Another method for analyzing willow bark extract employed a Kromasil C18 column with a mobile phase of methanol and a potassium phosphate (B84403) buffer. nih.gov The validation of such methods confirms their suitability for quantifying the analyte in these complex biological samples.
Key Validation Parameters:
Specificity/Selectivity: This parameter ensures that the analytical signal is solely from the analyte of interest without interference from other components in the sample matrix. scispace.com In HPLC methods, this is often demonstrated by the separation of the analyte peak from other matrix components and by comparing the retention time and UV spectrum of the analyte in the sample with that of a pure standard. researchgate.net
Linearity: Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. researchgate.net For salicin analysis, linearity is typically established by constructing a calibration curve from standard solutions at multiple concentration levels. farmaciajournal.com
Accuracy: Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies, where a known amount of pure analyte is added to a sample matrix and the percentage of the added analyte that is detected is calculated. researchgate.net For example, a method for determining salicin in willow bark extract reported average recoveries between 96.1% and 101.2%. nih.gov
Precision: Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net An HPLC method for salicin showed an RSD of 1.43%, indicating good precision. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantified, while the LOQ is the lowest amount that can be determined with acceptable precision and accuracy. researchgate.net For the analysis of salicin and salicylic (B10762653) acid in botanical dietary supplements, the LOQ for salicin was reported as 20 µg/g. researchgate.net
The following table summarizes the validation parameters from a study developing an HPLC method for the quantification of salicin in Salix alba. researchgate.net
| Validation Parameter | Specification | Result |
| Linearity (Range) | Correlation coefficient (r²) > 0.99 | r² = 0.999 |
| Accuracy (% Recovery) | 98-102% | 99.5% - 101.2% |
| Precision (RSD%) | ||
| - Method Precision | < 2.0% | 0.85% |
| - Intermediate Precision | < 2.0% | 1.12% |
| LOD | Signal-to-Noise Ratio of 3:1 | 0.1 µg/mL |
| LOQ | Signal-to-Noise Ratio of 10:1 | 0.3 µg/mL |
| Robustness | RSD < 2.0% for small variations in method parameters | Robust |
This table was generated based on data presented in the study by Shivatare et al. (2016). researchgate.net
Application of Internal Standards in Quantification Studies
The use of an internal standard (IS) is a common practice in analytical chemistry to improve the precision and accuracy of quantitative analysis, particularly in complex matrices where sample loss during preparation or variations in injection volume can occur. fresnostate.edu The IS is a compound that is added in a constant amount to all samples, calibration standards, and blanks. fresnostate.edu
For the analysis of o-hydroxyphenyl-β-D-glucoside and related compounds, a structurally similar compound that is not naturally present in the sample is often chosen as the internal standard. Salicylic acid has been used as an internal standard in the HPLC analysis of other analgesics, demonstrating the principle of using a related compound to correct for variations. fresnostate.edu In the context of analyzing salicylates in botanical supplements, accurate quantification was achieved through an internal standard methodology, which was then compared to other analytical approaches. researchgate.net
The selection of an appropriate internal standard is critical. Ideally, the IS should have similar chemical and physical properties to the analyte, including its extraction efficiency, chromatographic behavior, and detector response. It should also be well-resolved from the analyte and any other matrix components. fresnostate.edu While specific studies focusing solely on internal standards for o-hydroxyphenyl-β-D-glucoside are not abundant, the principles of its application are well-established in the broader context of HPLC and LC-MS/MS analysis of natural products. nih.gov For instance, in an LC-MS/MS method for determining salicylic acid in feed, the use of a matrix-matched calibration was employed to account for matrix effects, a strategy that can be complemented by the use of an internal standard for enhanced accuracy. nih.gov
Biological Roles and Mechanistic Investigations Non Clinical Focus
Enzymatic Modulation and Substrate Specificity (e.g., tyrosinase inhibition in vitro)
The enzymatic modulation by hydroxyphenyl glucosides is best understood through the extensive research on the isomers of o-Hydroxyphenyl beta-D-glucoside, namely α-arbutin and β-arbutin (p-Hydroxyphenyl-β-D-glucopyranoside). These compounds are well-documented for their interaction with tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. wikipedia.orgnih.gov
Both α-arbutin and β-arbutin are recognized as inhibitors of tyrosinase. nih.govnih.gov Studies have demonstrated that α-arbutin exhibits a more potent inhibitory effect on human tyrosinase than β-arbutin. nih.govnih.gov Kinetic analyses have revealed that these compounds can act as competitive inhibitors, suggesting they bind to the enzyme's active site, likely mimicking the natural substrate, L-tyrosine. nih.gov However, other studies characterize the inhibition as non-competitive, indicating the mechanism can be complex and may vary with the specific form of the enzyme and experimental conditions. Hydroquinone (B1673460) and its glucoside derivatives, including arbutin (B1665170), have been described as both inhibitors and substrates for tyrosinase. nih.gov
A detailed kinetic study on the action of mushroom tyrosinase on α-arbutin and β-arbutin revealed that both isomers can also act as substrates for the enzyme. researchgate.net The enzyme hydroxylates the arbutins at the ortho position to the existing hydroxyl group, subsequently oxidizing the resulting diphenol to an o-quinone. researchgate.net This study determined the Michaelis constant (Km) and catalytic constant (kcat) for this substrate activity, providing a quantitative measure of the enzyme's affinity and catalytic efficiency for these compounds. researchgate.net
Table 1: Kinetic Parameters of Arbutin Isomers as Substrates for Mushroom Tyrosinase This table presents the kinetic constants for the action of tyrosinase on α-arbutin and β-arbutin, demonstrating their role as substrates for the enzyme.
| Compound | Michaelis Constant (Km) | Catalytic Constant (kcat) |
| α-Arbutin | 6.5 ± 0.58 mM | 4.43 ± 0.33 s⁻¹ |
| β-Arbutin | 3.0 ± 0.19 mM | 3.7 ± 0.29 s⁻¹ |
| Data sourced from Garcia-Jimenez et al. (2017). researchgate.net |
For o-Hydroxyphenyl beta-D-glucoside, the aglycone is catechol (1,2-dihydroxybenzene). Unlike hydroquinone (the aglycone of β-arbutin), catechol is a classic o-diphenol substrate for tyrosinase. The enzyme readily oxidizes catechol to o-benzoquinone. Therefore, while the glucoside form may have some inhibitory potential, its hydrolysis would release a direct substrate for the enzyme, highlighting a critical difference in substrate specificity based on the position of the hydroxyl group on the phenyl ring.
Roles in Plant Physiological Processes and Defense Responses
In plants, many secondary metabolites are stored as inactive glycosides, a strategy that prevents autotoxicity and allows for controlled activation upon specific triggers. These compounds are often referred to as "phytoanticipins," which are pre-formed defensive compounds. nih.gov o-Hydroxyphenyl beta-D-glucoside falls into this category of phenolic glucosides, which play a crucial role in plant defense.
The primary defense mechanism involving these glucosides is a two-component system. nih.gov The inactive and water-soluble glucoside is compartmentalized within the plant cell, typically in the vacuole. A corresponding hydrolytic enzyme, a β-glucosidase, is stored in a separate location, such as the apoplast or plastids. nih.gov When a plant's tissue is damaged, for instance by an herbivore chewing on a leaf or a pathogen penetrating the cell wall, this compartmentalization is disrupted. nih.gov The glucoside and the β-glucosidase come into contact, leading to the rapid enzymatic cleavage of the glucose moiety. nih.gov This hydrolysis releases the aglycone—in this case, catechol—which is often more reactive and toxic to the attacking organism than its glucoside precursor. researchgate.net This immediate chemical defense can deter herbivores, inhibit pathogen growth, or exhibit allelopathic effects on competing plants.
Influence on Microbial Communities and Metabolism (e.g., gut microbiota function)
When ingested, phenolic glucosides like o-Hydroxyphenyl beta-D-glucoside are not readily absorbed in the upper gastrointestinal tract. They travel to the colon, where they interact with the dense and diverse gut microbiota. mdpi.comnih.gov A critical metabolic step carried out by intestinal bacteria is deglycosylation. nih.gov Various bacterial species, including those from the genera Bifidobacterium, Lactobacillus, and Bacteroides, express β-glucosidase enzymes that hydrolyze the glycosidic bond. nih.govnih.gov
In the case of the well-studied isomer, β-arbutin, intestinal bacteria such as Bifidobacterium longum and Bifidobacterium adolescentis have been shown to metabolize it into its aglycone, hydroquinone. nih.gov This biotransformation is significant, as the bioactivity and potential toxicity of the aglycone can differ substantially from the parent glucoside. nih.govnih.gov
Similarly, o-Hydroxyphenyl beta-D-glucoside is expected to be hydrolyzed by gut bacterial β-glucosidases to release its aglycone, catechol. The released aglycones can then be absorbed by the colonic epithelium or undergo further metabolism by the microbiota, such as ring-fission, dehydroxylation, or conversion into other phenolic acids. nih.gov For example, catechol sulfate (B86663) has been identified as a gut microbiota-dependent metabolite in mice, indicating that catechol released from dietary precursors can enter systemic circulation after being modified. nih.gov The interaction can also influence the microbial community itself; the introduction of phenolic compounds can modulate the composition and metabolic activity of the gut microbiota, though specific effects of o-Hydroxyphenyl beta-D-glucoside have not been detailed. rsc.org
Bioactivity of Glucoside and Its Metabolites in in vitro Systems
The biological activity of o-Hydroxyphenyl beta-D-glucoside and its metabolites is often investigated using in vitro systems, such as cell cultures and isolated enzymes. The bioactivity of the parent glucoside can differ significantly from that of its aglycone, which is released upon enzymatic hydrolysis.
Studies on β-arbutin demonstrate this principle clearly. Following incubation with intestinal bacteria, the resulting medium containing the metabolite hydroquinone was found to be more toxic to HepG2 liver cells and had a greater suppressive effect on splenocyte proliferation compared to β-arbutin alone. nih.govnih.gov This indicates that the aglycone is the primary driver of certain observed bioactivities.
For o-Hydroxyphenyl beta-D-glucoside, the primary metabolite is catechol. The bioactivity of catechol and related compounds has been noted in various in vitro assays. For instance, 2-hydroxytyrosol, a catechol derivative, was found to be a potent inhibitor of mushroom tyrosinase with an IC50 value of 13.0 µmol/L. nih.gov It also dose-dependently inhibited tyrosinase activity in cell-free extracts of B16 melanoma cells and suppressed melanin formation in intact melanoma cells. nih.gov This suggests that the catechol structure possesses significant bioactivity related to melanogenesis. Furthermore, other glucosides and their metabolites have shown various in vitro effects, including antimicrobial properties. For example, the saponin (B1150181) diosgenyl 2-amino-2-deoxy-β-D-glucopyranoside demonstrated inhibitory activity against Gram-positive cocci in vitro. nih.gov These findings suggest that both the parent glucoside and, perhaps more importantly, its microbially-generated metabolite, catechol, possess biological activities that can be measured in in vitro systems.
Emerging Research Areas and Future Perspectives
Elucidation of Novel Biosynthetic Enzymes and Pathways
The biosynthesis of o-Hydroxyphenyl beta-D-glucoside and related phenolic glucosides involves a complex interplay of enzymes, primarily from the glycosyltransferase (GT) family. These enzymes catalyze the transfer of a glucose moiety from an activated sugar donor, such as UDP-glucose, to a specific hydroxyl group on an acceptor molecule.
Recent research has focused on identifying and characterizing novel GTs with unique specificities and efficiencies. For instance, a UDP glucosyltransferase (YjiC) from Bacillus licheniformis has been shown to glycosylate resveratrol (B1683913), a structurally related polyphenol, at various hydroxyl positions, producing a mixture of glucosides. nih.gov This highlights the potential for a single enzyme to generate diverse glycosylated products. Molecular modeling and docking studies of such enzymes are revealing the structural basis for their substrate specificity and catalytic mechanisms, including how the orientation of the substrate within the active site can dictate the position of glycosylation. nih.gov
Furthermore, the discovery of enzymes like oligoxylosyl transferases (OxtA) from Bacillus sp., which can transfer multiple xylose units to hydroquinone (B1673460), suggests the existence of pathways for producing more complex glycosides. nih.gov The exploration of microbial genomes and plant transcriptomes continues to be a fruitful area for discovering new GTs and other enzymes involved in the biosynthesis and modification of phenolic glucosides.
A four-enzyme pathway for the degradation of natural product O-β-glucosides has been discovered in Agrobacterium tumefaciens, involving oxidation, β-elimination, water addition, and reduction. nih.gov This discovery of degradative pathways provides insights into the metabolic fate of these compounds in various organisms and may offer clues to novel biosynthetic routes through reverse engineering.
Development of Sustainable Synthetic Biocatalytic Processes
The chemical synthesis of specific glucoside isomers can be challenging, often requiring multiple protection and deprotection steps. Biocatalysis, using isolated enzymes or whole-cell systems, offers a more sustainable and efficient alternative. rsc.org
A key area of development is the use of glycoside hydrolases (GHs) in their reverse (transglycosylation) or synthetic capacity. While typically responsible for breaking down glucosides, under specific reaction conditions (e.g., high substrate concentrations, low water activity), some GHs can catalyze the formation of glycosidic bonds. nih.gov For example, β-glucosidases from various plant sources, such as apple and prune seeds, have been successfully used for the synthesis of natural glucosides like salidroside. researchgate.net
Another significant advancement is the development of cascade reactions that incorporate cofactor regeneration systems. For the synthesis of compounds like calycosin-7-O-β-D-glucoside, a one-pot reaction coupling a UDP-dependent glucosyltransferase (UGT) with a sucrose (B13894) synthase (SuSy) has been developed. mdpi.comgenscript.com This system recycles the expensive UDP-glucose donor from inexpensive sucrose and a catalytic amount of UDP, making the process more economically viable. mdpi.comgenscript.com Optimization of reaction parameters such as enzyme ratios, temperature, pH, and substrate concentrations is crucial for maximizing product yield and conversion rates in these biocatalytic systems. mdpi.com
The immobilization of enzymes on solid supports is another strategy to enhance the sustainability of biocatalytic processes. Immobilized enzymes offer increased stability, easier separation from the reaction mixture, and the potential for continuous operation and reuse over multiple cycles. mdpi.com
Table 1: Examples of Enzymes in Biocatalytic Synthesis
| Enzyme | Source Organism | Substrate(s) | Product(s) | Reference |
| β-Glucosidase | Prunus persica (Peach) seed | D-glucose, various alcohols | β-D-glucopyranosides | researchgate.net |
| Oligoxylosyl transferase (OxtA) | Bacillus sp. strain KT12 | Xylan, hydroquinone | 4-hydroxyphenyl β-D-oligoxylosides | nih.gov |
| UDP glucosyltransferase (YjiC) | Bacillus licheniformis | Resveratrol, UDP-sugars | Resveratrol glucosides | nih.gov |
| UGT88E18 & Sucrose Synthase (SuSy) | Glycine max (Soybean) | Calycosin, Sucrose, UDP | Calycosin-7-O-β-D-glucoside | mdpi.comgenscript.com |
| β-N-acetylhexosaminidase | Penicillium oxalicum | 4-nitrophenyl-2-acetamido-2-deoxy-α/β-D-galactopyranosides | 4-nitrophenyl-2-acetamido-2-deoxy-α-D-galactopyranoside | mdpi.com |
Advanced Analytical Techniques for in situ Monitoring
The ability to monitor the formation and transformation of o-Hydroxyphenyl beta-D-glucoside and related compounds in real-time is essential for understanding their biosynthesis and for optimizing synthetic processes. High-Performance Liquid Chromatography (HPLC) coupled with various detectors remains a cornerstone for the analysis of these compounds. nih.govnih.gov HPLC with a photodiode array (PDA) detector allows for the quantification and preliminary identification of compounds based on their retention time and UV-Vis spectra. nih.gov
For more definitive structural elucidation, HPLC coupled with mass spectrometry (MS), particularly high-resolution techniques like Quadrupole Time-of-Flight (QTOF) ESI-MS, is employed. nih.gov This provides accurate mass measurements, enabling the determination of elemental composition and fragmentation patterns that help to identify the compound and its glycosylation pattern.
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool for the unambiguous structural characterization of purified glucosides. nih.gov However, its application for in situ monitoring is often limited by sensitivity and the complexity of the reaction mixture.
Emerging analytical approaches focus on developing biosensors and spectroscopic methods that can provide real-time data without the need for sample extraction and chromatographic separation. These methods are crucial for high-throughput screening of enzyme libraries and for the real-time control of biocatalytic production processes.
Comprehensive Mechanistic Understanding of Biological Interactions
o-Hydroxyphenyl beta-D-glucoside and its analogs are often involved in plant defense mechanisms as "phytoanticipins". researchgate.net These are relatively non-toxic compounds that are stored in plant tissues and are activated upon tissue damage, for instance, by an herbivore or pathogen. nih.govresearchgate.net The activation typically involves the enzymatic hydrolysis of the glycosidic bond by β-glucosidases, releasing the more reactive and often toxic aglycone (in this case, o-hydroxyphenol). nih.govresearchgate.netnih.gov
This two-component defense system is a widespread strategy in plants. nih.govnih.gov Research is ongoing to understand the specific roles of different β-glucosidase isoforms, their localization within the plant cell, and their stability and activity in the digestive systems of herbivores. nih.gov Studies have shown that some plant defensive β-glucosidases can resist digestion and remain active in the gut of insects, continuing to release toxic aglycones after ingestion. nih.gov
The interaction of these glucosides and their aglycones with cellular targets is another active area of investigation. For example, some phenolic compounds are known to inhibit enzymes like tyrosinase. nih.govwikipedia.org The glycosylation state can significantly affect this inhibitory activity. For instance, 4-hydroxyphenyl β-D-oligoxylosides have been shown to be potent inhibitors of mushroom tyrosinase, with their inhibitory capacity increasing with the length of the xylose chain. nih.gov
Furthermore, the release of the aglycone can trigger downstream signaling pathways in the plant, such as the production of reactive oxygen species (ROS) and the activation of systemic acquired resistance (SAR), leading to a broader and more sustained defense response. mdpi.com Understanding these complex interactions at a molecular level is crucial for developing new strategies for crop protection and for harnessing the bioactive potential of these natural compounds.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing o-hydroxyphenyl beta-D-glucoside in laboratory settings?
- Methodology : The synthesis typically involves glycosylation reactions. A common approach is the Koenigs-Knorr method, where a protected glycosyl donor (e.g., peracetylated glucose) reacts with o-hydroxyphenol in the presence of a Lewis acid catalyst (e.g., BF₃·Et₂O). Purification via column chromatography and deprotection using alkaline conditions yield the final product. Alternative enzymatic methods use β-glucosidases or glycosyltransferases to catalyze the linkage between glucose and the phenolic aglycone .
- Validation : Confirm regioselectivity and stereochemistry using NMR (¹H, ¹³C) and mass spectrometry (ESI-MS) .
Q. How can o-hydroxyphenyl beta-D-glucoside be detected and quantified in biological samples?
- Methodology : Utilize HPLC coupled with UV-Vis or mass spectrometry. For enzymatic activity assays, o-nitrophenyl beta-D-glucoside (a chromogenic analog) is hydrolyzed by β-glucosidases, releasing o-nitrophenol detectable at 405 nm. This indirect method is adaptable for kinetic studies .
- Optimization : Adjust mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid) to resolve peaks in complex matrices .
Q. What solvents and conditions are optimal for dissolving o-hydroxyphenyl beta-D-glucoside in vitro?
- Guidelines : The compound is polar and soluble in water, DMSO, methanol, or aqueous ethanol (≥50%). For stability, prepare fresh solutions in neutral pH buffers (e.g., PBS) and avoid prolonged exposure to light or high temperatures (>40°C) .
Advanced Research Questions
Q. How can regioselectivity challenges in glycosylation reactions be addressed during synthesis?
- Strategies : Use orthogonal protecting groups (e.g., benzyl, acetyl) on glucose to control reactivity. Enzymatic approaches with almond β-glucosidase or engineered glycosyltransferases offer higher regioselectivity for phenolic substrates. Monitor reaction progress via TLC or LC-MS to optimize yields .
- Case Study : Fraser-Reid et al. demonstrated that thioglycoside donors improve stereochemical control in oligosaccharide synthesis, a principle applicable to aryl glucosides .
Q. What analytical techniques resolve contradictions in reported biological activities of o-hydroxyphenyl beta-D-glucoside?
- Approach : Perform comparative metabolomics or transcriptomics to identify off-target effects. For example, non-targeted LC-HRMS can differentiate between the parent compound and its metabolites in cellular assays. Validate findings using knockout models (e.g., β-glucosidase-deficient strains) .
- Data Interpretation : Conflicting antioxidant activity reports may arise from assay interference (e.g., auto-oxidation of phenolic groups). Use multiple assays (DPPH, ORAC) and include appropriate controls .
Q. How can enzymatic transglucosylation be leveraged to modify o-hydroxyphenyl beta-D-glucoside for functional studies?
- Protocol : Incubate the glucoside with β-glucosidase in the presence of acceptor alcohols (e.g., retinol, polyethylene glycol) under supersaturated conditions. Isolate products via preparative HPLC and characterize using NMR and HRMS. This method enables the synthesis of derivatives for structure-activity relationship (SAR) studies .
Q. What computational tools predict the interaction of o-hydroxyphenyl beta-D-glucoside with enzymes like β-glucosidases?
- Tools : Molecular docking (AutoDock Vina, Schrödinger) models ligand-enzyme binding. MD simulations (GROMACS) assess stability of the glucoside in the active site. Validate predictions with mutagenesis (e.g., active-site residues E191 and E406 in human β-glucosidase) .
Methodological Troubleshooting
Q. Low yields in chemical synthesis: What are common pitfalls?
- Solutions :
- Donor activation : Ensure fresh preparation of Lewis acid catalysts (e.g., BF₃·Et₂O) to avoid moisture-induced deactivation.
- Protection/deprotection : Use silyl ethers for phenolic hydroxyl groups to prevent side reactions.
- Purification : Employ gradient elution in silica gel chromatography (e.g., hexane/ethyl acetate 10:1 → 1:1) .
Q. How to address ambiguous NMR signals in structural elucidation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
